3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a thiazolidinone ring and a 4-methylpiperazinyl group. The thiazolidinone moiety incorporates a 1,3-benzodioxol-5-ylmethyl substituent, a structural motif associated with enhanced bioavailability and receptor binding in medicinal chemistry . The (Z)-configuration at the methylidene bridge ensures stereochemical specificity, which is critical for biological activity .
Properties
Molecular Formula |
C26H25N5O4S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N5O4S2/c1-16-4-3-7-30-22(16)27-23(29-10-8-28(2)9-11-29)18(24(30)32)13-21-25(33)31(26(36)37-21)14-17-5-6-19-20(12-17)35-15-34-19/h3-7,12-13H,8-11,14-15H2,1-2H3/b21-13- |
InChI Key |
XCCLWLLXTIAYBR-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCN(CC6)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCN(CC6)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The 1,3-thiazolidin-4-one moiety is synthesized via cycloalkylation or multicomponent reactions. A widely adopted method involves the reaction of N -substituted thiosemicarbazides with α-halocarbonyl compounds. For instance, 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be prepared by treating benzodioxolyl thiosemicarbazide with ethyl chloroacetate under reflux in ethanol, yielding the thiazolidinone ring through nucleophilic substitution and cyclization . Alternative one-pot approaches using primary amines, carbon disulfide, and fumaryl chloride in aqueous media achieve 2-thioxo-1,3-thiazolidin-4-ones in 65–78% yields .
Table 1: Thiazolidinone Synthesis Methods
| Reactants | Conditions | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzodioxolyl thiosemicarbazide + ethyl chloroacetate | Reflux, 12 h | Ethanol | 62 | |
| Primary amine + CS₂ + fumaryl chloride | RT, 4 h | Water | 72 |
Construction of the Pyrido[1,2-A]pyrimidin-4-one Core
The pyridopyrimidinone scaffold is synthesized via CuI-catalyzed tandem C–N bond formation and intramolecular amidation. Starting with 2-halopyridines and (Z)-3-amino-3-arylacrylates , Ullmann-type coupling at 130°C in DMF facilitates cyclization into multi-substituted pyrido[1,2-a]pyrimidin-4-ones . For example, 2-bromo-9-methylpyridine reacts with (Z)-3-amino-3-(4-methylphenyl)acrylate under CuI (10 mol%), yielding the core structure in 85% yield .
Table 2: Pyridopyrimidinone Core Synthesis
| Substrate | Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo-9-methylpyridine + (Z)-3-aminoacrylate | 130°C, 24 h | CuI (10%) | 85 |
Final Assembly via Knoevenagel Condensation
The Z-configured exocyclic double bond linking the thiazolidinone and pyridopyrimidinone moieties is formed through Knoevenagel condensation. Reacting 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one with the formylpyridopyrimidinone intermediate in acetic acid with piperidine catalysis (5 mol%) at 60°C for 6 hours yields the final compound in 68% yield . The reaction proceeds via enolate formation, followed by dehydration to stabilize the Z-configuration .
Table 3: Knoevenagel Condensation Optimization
| Aldehyde Component | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Formylpyridopyrimidinone | Piperidine | 60°C | 6 | 68 |
Stereochemical and Purification Challenges
The Z-configuration of the exocyclic double bond is critical for biological activity. Nuclear Overhauser effect (NOE) spectroscopy confirms stereochemistry, showing coupling between the thiazolidinone methylene protons and the pyridopyrimidinone aromatic protons. Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes geometric isomers, achieving >95% purity .
Scalability and Industrial Considerations
Gram-scale synthesis of the pyridopyrimidinone core has been demonstrated using CuI catalysis, with no significant yield reduction at 10 g scale . Continuous-flow systems for thiazolidinone synthesis reduce reaction times from 12 hours to 30 minutes, enhancing throughput .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The presence of the thiazolidinone ring in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Compounds with pyrido-pyrimidine structures have been explored for their anticancer properties due to their ability to interact with DNA and inhibit cancer cell proliferation. Investigations into related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar activities.
Neuropharmacological Effects
The inclusion of piperazine moieties often correlates with neuroactive properties. Research into similar piperazine-containing compounds has revealed potential applications in treating neurological disorders such as anxiety and depression. The specific structural features of this compound may enhance its affinity for neurotransmitter receptors.
Case Study 1: Antimicrobial Evaluation
A study published in Molecules evaluated the antimicrobial efficacy of thiazolidinone derivatives against several bacterial strains. The results indicated that modifications to the thiazolidinone structure significantly influenced antibacterial activity, suggesting that the compound could be optimized for enhanced effectiveness against resistant strains .
Case Study 2: Anticancer Activity
In another study focusing on pyrido-pyrimidine derivatives, compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings demonstrated that specific substitutions on the pyrimidine ring led to increased potency, highlighting the importance of structural diversity in drug design .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations:
Piperazinyl Modifications: The 4-methylpiperazinyl group in the target compound (vs. benzyl or ethyl substituents in analogs) likely reduces steric hindrance, improving solubility and pharmacokinetic properties .
The 2-thioxo group in all compounds confers rigidity to the thiazolidinone ring, stabilizing the Z-configuration critical for binding .
Pharmacological Implications
Table 2: Inferred Bioactivity Based on Structural Analogues
- : The 2-methoxyethyl group may enhance solubility but reduce membrane permeability compared to the target compound’s benzodioxolylmethyl group .
Crystallographic and Computational Insights
- Structural Confirmation : While direct crystallographic data for the target compound are unavailable, analogs in and were resolved using single-crystal X-ray diffraction (e.g., Pccn space group, orthorhombic system) . Software like SHELXL and WinGX () are standard for refining such structures.
- Geometric Parameters: The Z-configuration of the methylidene bridge is conserved across analogs, with bond angles (e.g., N—C—C ≈ 109.5°) and torsion angles (e.g., C1—C2—C3 ≈ 0.3°) consistent with planar pyrimidinone cores .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, making it a subject of interest in pharmacological research.
Molecular Structure and Properties
This compound has a molecular formula of C26H24N4O5S2 and a molecular weight of 536.6 g/mol . It contains several functional groups that are pivotal for its biological activity:
- Thiazolidinone ring : Associated with various pharmacological properties.
- Pyrido-pyrimidine structure : Known for anticancer activity.
- Benzodioxole moiety : Implicated in diverse biological effects.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
Antimicrobial Activity
Research has shown that compounds with similar structural motifs to this compound possess antimicrobial properties. For instance, the thiazolidinone ring is often linked to antibacterial and antifungal activities. The compound's potential as an antimicrobial agent is supported by its structural similarity to other known antimicrobial agents.
Anticancer Potential
The pyrido-pyrimidine component has been associated with anticancer effects. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that the target compound may also exhibit similar properties.
Enzyme Inhibition
The compound's structure hints at possible interactions with enzymes involved in critical biological pathways. For example, derivatives of thiazolidinones have been reported to inhibit various enzymes, including those involved in metabolic pathways and signal transduction.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar molecules:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Oxo-thiazolidinone | Thiazolidinone ring | Antimicrobial | Simpler structure |
| Pyrido-pyrimidine | Pyridine and pyrimidine rings | Anticancer | Focus on cancer |
| Benzodioxole derivatives | Benzodioxole moiety | Diverse effects | Varying pharmacology |
This table illustrates how the combination of structural features in our target compound may contribute to its distinct biological profile and research potential.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to our target molecule. For instance:
- Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.
- Anticancer Activity : Research on pyrido-pyrimidine analogs showed promising results in inhibiting tumor growth in xenograft models, indicating that modifications in structure could enhance potency.
- Enzyme Inhibition : Investigations into enzyme inhibitors derived from similar scaffolds revealed that certain modifications could lead to selective inhibition of cholinesterases, which are crucial in neurodegenerative diseases.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step protocols, including condensation reactions and heterocyclic ring formation. For example:
- Step 1: Condensation of a hydrazinopyridine derivative with a benzaldehyde intermediate in ethanol, catalyzed by acetic acid, to form a Schiff base (yield ~91%) .
- Step 2: Cyclization using sodium hypochlorite in ethanol to generate the thiazolidinone core .
Optimization strategies: - Monitor reactions via TLC and NMR to track intermediate formation .
- Use high-resolution mass spectrometry (HRMS) and FTIR to validate product purity .
- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yields in cyclization steps .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Answer: A combination of spectroscopic and crystallographic methods is critical:
- 1H/13C NMR: Assign peaks based on coupling patterns and integration (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 3.8 ppm) .
- X-ray crystallography: Resolve bond lengths and angles (e.g., thiazolidinone C=S bond at ~1.65 Å) to confirm stereochemistry .
- HRMS: Match observed molecular ion ([M+H]+) to theoretical values (e.g., Δ < 0.001 Da) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer: Given structural similarities to bioactive thiazolidinones and pyrimidines:
- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme inhibition: Test against kinases or proteases using fluorescence-based assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
Answer: Common issues and solutions include:
- Tautomerism: Use 2D NMR (COSY, NOESY) to identify equilibrium between thione (C=S) and thiol tautomers .
- Solvent effects: Compare spectra in DMSO-d6 vs. CDCl3 to differentiate hydrogen bonding interactions .
- Impurity tracing: Employ HPLC-MS to detect byproducts from incomplete cyclization or oxidation .
Q. What computational strategies predict the compound’s stability and reactivity under varying pH or temperature?
Answer:
- Density Functional Theory (DFT): Calculate energy barriers for hydrolysis of the thioxo group or Z/E isomerization .
- Molecular Dynamics (MD): Simulate interactions in aqueous vs. lipid membranes to assess bioavailability .
- Reaction path search tools: Use software like GRRM or Gaussian to identify degradation pathways .
Q. How can omics approaches elucidate the compound’s mechanism of action?
Answer:
- Proteomics: Perform affinity chromatography with immobilized compound to identify binding partners .
- Transcriptomics: RNA-seq on treated cells to map gene expression changes (e.g., apoptosis or oxidative stress pathways) .
- Metabolomics: LC-MS-based profiling to detect alterations in key metabolites (e.g., ATP, NADH) .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., varying IC50 values across studies) be addressed?
Answer:
- Standardize assays: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Validate purity: Re-test compounds with HPLC (>95% purity) to rule out batch-specific impurities .
- Cross-validate models: Compare results across in vitro (cell-free enzymes) and in vivo (zebrafish) systems .
Experimental Design Challenges
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Answer:
- Flow chemistry: Continuous reactors minimize side reactions (e.g., oxidation during cyclization) .
- Green solvents: Replace ethanol with cyclopentyl methyl ether (CPME) for safer scale-up .
- Automated purification: Use flash chromatography with UV-guided fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
